molecular formula C41H60O B1237176 13-cis-Spheroidene

13-cis-Spheroidene

Cat. No.: B1237176
M. Wt: 568.9 g/mol
InChI Key: FJOCMTHZSURUFA-KXCOHNEYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-cis-spheroidene is the cartenoid ether that is the methyl ether of (3E,13cis)-3,4-didehydro-1,2,7',8'-tetrahydro-psi,psi-caroten-1-ol

Scientific Research Applications

Isolation and Spectroscopic Analysis

  • A study by Jiang et al. (1998) detailed the isolation of cis-trans isomers of spheroidene, including 13-cis-spheroidene, through high-pressure liquid chromatography. They used nuclear magnetic resonance (NMR) spectroscopy for configurational determination and analyzed electronic absorption and Raman spectra of these isomers (Jiang et al., 1998).

Fluorescence Spectroscopy

  • Koyama et al. (1995) conducted fluorescence spectroscopy of 13′-cis-spheroidene at 170 K, comparing it to all-trans-spheroidene. Their research provides insights into why the all-trans configuration might be naturally selected for the light-harvesting function in photosynthesis (Koyama et al., 1995).

Resonance Raman Spectra Analysis

  • Boereboom et al. (2011) investigated different configurations of spheroidene, including 13-cis, using quantum chemical methods to understand its nature in the photosynthetic reaction center of Rhodobacter sphaeroides. They compared the resonance Raman (RR) spectra of various configurations (Boereboom et al., 2011).

Energy Dissipative Photoprotection Mechanism

  • A study by Arulmozhiraja et al. (2015) explored the photoprotective mechanism of carotenoid spheroidene, specifically the 15,15'-cis-spheroidene, in the photosynthetic reaction centers. They used theoretical investigations to understand its triplet energy relaxation mechanism (Arulmozhiraja et al., 2015).

Cis-to-trans Isomerization Studies

  • Fujii et al. (2002) traced cis-to-trans isomerization of various spheroidene isomers, including 13-cis, upon excitation to the triplet state. This study was essential in understanding the photochemistry of these carotenoids (Fujii et al., 2002).

Stereoisomers and Their Spectroscopic Properties

  • Pendon et al. (2005) performed an optical spectroscopic and computational study on locked-cis-isomers of spheroidene. This research aimed to understand the relationships between stereochemistry, photochemistry, photophysics, and biological function in carotenoids (Pendon et al., 2005).

Vibrational Analysis and Isotopomers

  • Kok et al. (1994) presented resonance Raman spectra of spheroidene and its labeled isotopomers, contributing to the understanding of its molecular structure in different environments (Kok et al., 1994).

Triplet-State Dynamics

  • Pendon et al. (2006) investigated the triplet state properties of carotenoids, including spheroidene, to understand the physiological significance of the preferential binding of cis-carotenoids in bacterial photosynthetic reaction centers (Pendon et al., 2006).

Properties

Molecular Formula

C41H60O

Molecular Weight

568.9 g/mol

IUPAC Name

(6E,10E,12E,14E,16E,18Z,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26,28-dodecaene

InChI

InChI=1S/C41H60O/c1-34(2)20-14-23-37(5)26-17-29-38(6)27-15-24-35(3)21-12-13-22-36(4)25-16-28-39(7)30-18-31-40(8)32-19-33-41(9,10)42-11/h12-13,15-16,18-22,24-28,30-32H,14,17,23,29,33H2,1-11H3/b13-12+,24-15+,25-16+,30-18+,32-19+,35-21+,36-22-,37-26+,38-27+,39-28+,40-31+

InChI Key

FJOCMTHZSURUFA-KXCOHNEYSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\C=C\CC(C)(C)OC)/C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-cis-Spheroidene
Reactant of Route 2
Reactant of Route 2
13-cis-Spheroidene
Reactant of Route 3
Reactant of Route 3
13-cis-Spheroidene
Reactant of Route 4
Reactant of Route 4
13-cis-Spheroidene
Reactant of Route 5
Reactant of Route 5
13-cis-Spheroidene
Reactant of Route 6
Reactant of Route 6
13-cis-Spheroidene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.